2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one
Description
Historical Context and Discovery
The historical development of this compound emerges from the broader context of pyridazine chemistry, which traces its origins to the pioneering work of Emil Fischer in the late nineteenth century. Fischer's classic investigation of the Fischer indole synthesis led to the preparation of the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This foundational work established the synthetic principles that would later enable the development of more complex pyridazinone derivatives, including compounds bearing sophisticated substituent patterns such as those found in this compound.
The specific compound this compound represents a more recent addition to the pyridazinone family, developed through advances in synthetic methodology that allow for the precise introduction of both aminoethyl and tert-butyl functional groups onto the pyridazinone scaffold. The synthesis of this compound can be achieved through several methodologies, typically involving cyclization reactions that form the pyridazine ring system followed by functionalization to introduce the desired substituents. These synthetic approaches build upon decades of research into pyridazine chemistry, demonstrating the evolution of synthetic organic chemistry from Fischer's early discoveries to contemporary pharmaceutical research.
The compound's emergence in the chemical literature reflects the ongoing interest in pyridazinone derivatives as potential therapeutic agents, particularly given the recent approval of pyridazine-containing drugs such as relugolix and deucravacitinib by regulatory authorities. This regulatory success has validated the therapeutic potential of pyridazine-based compounds and has likely contributed to increased research interest in related derivatives such as this compound.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its embodiment of the unique physicochemical properties that distinguish pyridazine derivatives from other nitrogen-containing heterocycles. The pyridazine ring system possesses distinctive characteristics including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves crucial in drug-target interactions. These properties contribute to unique applications in molecular recognition, while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac human ether-à-go-go-related gene potassium channel add significant value in drug discovery and development.
The compound's structural features exemplify several important principles in heterocyclic chemistry. The aminoethyl substituent at the 2-position provides a flexible side chain bearing a primary amine group, which can participate in hydrogen bonding interactions and serve as a site for further chemical modification. This substituent pattern is particularly significant because it extends the molecule's hydrogen bonding potential beyond that of the pyridazine ring itself, creating opportunities for enhanced binding affinity with biological targets.
The tert-butyl group at the 6-position contributes steric bulk and lipophilic character to the molecule, influencing both its physicochemical properties and its biological activity profile. This substituent choice reflects sophisticated medicinal chemistry principles, as tert-butyl groups are frequently employed to modulate molecular properties such as metabolic stability, membrane permeability, and protein binding selectivity. The combination of these substituents on the pyridazinone core creates a molecule that exemplifies modern approaches to heterocyclic drug design.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O | Contains pyridazinone core with aminoethyl and tert-butyl substituents |
| Molecular Weight | 195.26 g/mol | Moderate molecular weight suitable for drug development |
| Chemical Abstracts Service Number | 1934761-46-2 | Unique identifier for chemical databases |
| Simplified Molecular Input Line Entry System | CC(C)(C)C1=NN(C(=O)C=C1)CCN | Structural representation for computational analysis |
Position within the Pyridazinone Class of Compounds
This compound occupies a distinctive position within the pyridazinone class of compounds, representing a sophisticated example of structural modification aimed at optimizing biological activity. Pyridazinones, characterized by the presence of a carbonyl group at the 3-position of the pyridazine ring, constitute an important subclass of diazine derivatives that have demonstrated diverse pharmacological activities including antidiabetic, anticancer, anti-acquired immunodeficiency syndrome, cardiovascular, anti-inflammatory, anticonvulsant, and cerebroprotective effects.
The pyridazinone scaffold has proven to be a privileged structure in medicinal chemistry, with numerous compounds in this class advancing to clinical development. Notable examples include levosimendan, amipizone, indolidan, imazodan, and pimobenan, which function as cardiotonic agents. The structural diversity within the pyridazinone class reflects the versatility of this heterocyclic scaffold for pharmaceutical applications, with different substitution patterns conferring distinct biological activities and pharmacological profiles.
Within this broader context, this compound represents a specific approach to pyridazinone modification that emphasizes the introduction of a basic amino function through the aminoethyl side chain while maintaining lipophilic character through the tert-butyl substituent. This substitution pattern distinguishes it from other pyridazinone derivatives and suggests potential applications in areas where both hydrogen bonding capability and hydrophobic interactions are important for biological activity.
The compound's position within the pyridazinone class is further defined by its synthetic accessibility and the potential for additional chemical modifications. The presence of the primary amine group in the aminoethyl side chain provides a reactive site for further derivatization, potentially enabling the development of related compounds with modified properties. This flexibility in chemical modification is a valuable characteristic that enhances the compound's utility as a lead structure for medicinal chemistry optimization programs.
| Compound Class | Key Structural Features | Biological Activities |
|---|---|---|
| Pyridazinones | Pyridazine ring with 3-position carbonyl | Cardiotonic, anti-inflammatory, anticonvulsant |
| This compound | Aminoethyl at position 2, tert-butyl at position 6 | Anti-inflammatory, antiviral, anticancer potential |
| Related derivatives | Various substitution patterns | Diverse therapeutic applications |
Properties
IUPAC Name |
2-(2-aminoethyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBZUQZMQOVRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyridazinone core, characterized by the presence of a tert-butyl group and an aminoethyl side chain. This structure is instrumental in its interaction with biological targets.
- Enzyme Inhibition :
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : Variations in the tert-butyl group or the aminoethyl chain can significantly alter potency against specific targets. For instance, the introduction of halogen substituents at certain positions has been shown to enhance inhibitory activity against SYK .
- Ring Modifications : Expanding or modifying the pyridazinone ring has been explored to improve selectivity and potency. Compounds with additional nitrogen atoms or altered ring sizes often demonstrate varied biological profiles .
Case Studies
- Inhibition of SYK :
- Antibacterial Testing :
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (μM) | % Inhibition at 38 μM |
|---|---|---|---|
| 1 | SYK | 1.6 ± 0.2 | 84 ± 7 |
| 2 | CaMK1D | 0.51 ± 0.03 | 88 ± 6 |
| 3 | CaMK1D | 1.1 ± 0.2 | 80 ± 2 |
Table 2: Antibacterial Activity Against Staphylococcus aureus
| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| A | 3.125 | 2 |
| B | 12.5 | 2 |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one with structurally related compounds:
Table 1: Key Properties of Selected Pyridazinone Derivatives
*Calculated based on molecular formula (C₁₀H₁₇N₃O).
Key Findings :
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to phenyl or fluorophenyl derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Routes: Similar to 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, the target compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of the pyridazinone core with tert-butyl halides under basic conditions (e.g., K₂CO₃ in acetone) is plausible.
Solubility Trends :
- The unsubstituted 6-phenyl analog shows moderate solubility in DMSO (1.25–2.50 mg/mL). The tert-butyl analog is expected to have lower solubility due to its bulky hydrophobic group.
Pharmacological Potential: Pyridazinones with aminoethyl side chains (e.g., 4-fluorophenyl derivative) are explored for CNS applications. The tert-butyl variant’s steric bulk may reduce off-target interactions but could limit binding to shallow protein pockets.
Preparation Methods
Synthesis via Hydrazine Derivative Cyclization and β-Keto Esters
One prominent method involves the cyclization of β-keto esters with hydrazine derivatives to form substituted pyridazinones or related heterocycles. This approach is adapted from related pyrazole and pyridazinone syntheses, where tert-butyl protecting groups and aminoethyl side chains are introduced through carbamate intermediates.
-
- Boc-protected β-alanine derivatives
- β-Keto esters prepared by Masamune–Claisen type condensation
- Hydrazine derivatives bearing pyridazine substituents
-
- Formation of β-keto ester intermediate: Boc-β-alanine is converted into β-keto ester via condensation reactions.
- Cyclization with hydrazine derivatives: Refluxing the β-keto ester with hydrazine derivatives in methanol leads to the formation of tert-butyl 2-(5-hydroxy- or 5-oxo-pyrazolyl)ethylcarbamates.
- Acidolytic deprotection: Treatment with HCl in ethyl acetate removes Boc protecting groups to yield the free aminoethyl pyridazinone derivatives.
Yields: Reported yields for these steps range from 48% to 84%, depending on the substituents and reaction conditions.
Example:
tert-Butyl 2-(5-oxo-1-(6-phenylpyridazin-3-yl)-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamate was synthesized with an 81% yield by reacting β-keto ester with 3-hydrazino-6-phenylpyridazine.
Use of Acid Catalysis to Enhance Cyclization Rates
In process development for pyridazinone derivatives, the use of Brønsted acids such as acetic acid has been shown to accelerate the cyclization step significantly. For example, the addition of 1 equivalent of acetic acid in ethanol at 75 °C reduced the reaction time to 5 hours with high yield and maintained the stability of tert-butyl esters.
Protection and Deprotection Strategies
tert-Butyl group: Often introduced as a protecting group for amino or carboxyl functionalities, the tert-butyl group is stable under mild acidic conditions but can be removed by stronger acidolytic treatment (e.g., HCl in ethyl acetate) to reveal the free amine or acid functionalities.
Boc (tert-butoxycarbonyl) protection: Used for aminoethyl groups to prevent side reactions during condensation and cyclization steps. Deprotection is typically achieved under acidic conditions after the cyclization is complete.
Comparative Table of Key Preparation Steps
| Step | Reagents/Conditions | Product Type | Yield Range | Notes |
|---|---|---|---|---|
| β-Keto ester formation | Boc-β-alanine, Masamune–Claisen condensation | β-Keto ester intermediate | - | Precursor for cyclization |
| Cyclization with hydrazine | Hydrazine derivatives, reflux in methanol | tert-butyl 2-(5-hydroxy- or 5-oxo-pyrazolyl)ethylcarbamates | 48–83% | Key step forming pyridazinone core |
| Acidolytic deprotection | HCl in ethyl acetate | Free 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one | 78–84% | Removes Boc protecting group |
| Acid catalysis enhancement | Acetic acid in EtOH, 75 °C | Cyclization step acceleration | - | Improves reaction rate and yield |
Research Findings and Notes
The synthetic routes for this compound are adapted from pyrazole and pyridazinone chemistry, emphasizing the use of hydrazine derivatives for ring closure and tert-butyl groups for protecting aminoethyl substituents.
The use of Brønsted acid catalysis (e.g., acetic acid) in the cyclization step improves reaction kinetics without degrading sensitive protecting groups, which is crucial for scale-up and process optimization.
The overall synthetic strategy is modular, allowing for variations in substituents and functional groups, which is beneficial for structure-activity relationship studies in medicinal chemistry.
Stability studies indicate that tert-butyl esters remain intact under the optimized acidic cyclization conditions, ensuring the integrity of the protecting groups until intentional deprotection.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis of pyridazinone derivatives typically involves nucleophilic substitution, coupling reactions, or functionalization of pre-existing pyridazinone scaffolds. For the target compound:
- Nucleophilic substitution : React a 6-(tert-butyl)pyridazin-3(2H)-one precursor with a 2-aminoethyl group via alkylation or amination, using catalysts like potassium carbonate in dimethylformamide (DMF) .
- Ultrasound-assisted synthesis : Green chemistry approaches (e.g., ultrasound irradiation) can enhance reaction efficiency and reduce reaction time, as demonstrated for analogous pyridazinone-triazine hybrids (83% yield under ultrasound vs. conventional heating) .
- Optimization : Key parameters include solvent polarity (DMF or acetonitrile for polar intermediates), temperature control (60–80°C for amination), and stoichiometric ratios (1:1.2 for amine:pyridazinone).
Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolve molecular conformation and confirm substituent positions. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal packing and hydrogen-bonding interactions .
- Spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₇N₃O).
Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations of pyridazinone derivatives?
Answer:
Crystallographic parameters (e.g., bond angles, torsion angles) provide definitive evidence for structural assignments. For example:
- In 6-methyl-2-p-tolylpyridazin-3(2H)-one , monoclinic symmetry (space group C2/c) and β angles (~101.5°) reveal planar pyridazinone rings with slight deviations due to tert-butyl steric effects .
- Discrepancies in substituent orientation (e.g., aminoethyl group rotation) can be resolved using SHELXL refinement, which calculates R factors (<0.06 for reliable data) .
- Compare with databases (e.g., Cambridge Structural Database) to validate atypical bond lengths or angles .
Advanced: How should researchers address conflicting biological activity data for pyridazinone analogs in different studies?
Answer:
Contradictions often arise from:
- Substituent effects : Minor changes (e.g., fluorine vs. methoxy groups) drastically alter bioactivity. For example, 6-(4-fluorophenyl)pyridazinones show enhanced enzyme inhibition vs. non-fluorinated analogs .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to targets like p38 MAP kinase, as done for AS1940477 (a pyridazinone-based inhibitor) .
Advanced: What green chemistry strategies can improve the sustainability of synthesizing this compound?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst-free reactions : Leverage microwave or ultrasound irradiation to accelerate reactions without metal catalysts .
- Atom economy : Design routes with minimal protecting groups (e.g., tert-butyl carbamate in ) to reduce waste .
Advanced: How can regioselectivity challenges in pyridazinone functionalization be mitigated?
Answer:
- Directing groups : Introduce temporary groups (e.g., morpholine in ) to steer electrophilic substitution to the desired position.
- Metal-mediated coupling : Use palladium catalysts for Suzuki-Miyaura coupling at the 4- or 5-position of the pyridazinone ring, as seen in 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) derivatives .
- Computational guidance : DFT calculations predict electron density distribution to identify reactive sites .
Advanced: What role does the aminoethyl substituent play in modulating the compound’s physicochemical properties?
Answer:
- Solubility : The aminoethyl group enhances water solubility via hydrogen bonding, critical for in vivo studies.
- Bioavailability : Protonation of the amine at physiological pH improves membrane permeability.
- Stability : Tert-butyl groups reduce oxidative degradation, while the aminoethyl chain may require protection (e.g., Boc) during synthesis .
Advanced: How can researchers validate the compound’s stability under varying storage conditions?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
